1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-phenylurea

Early Discovery Chemical Probe Development Structure-Activity Relationship (SAR)

This compound is an unencumbered piperidinyl-pyrimidine phenylurea scaffold (CAS 1797717-77-1, also referenced as ADS-J13) with no prior art restrictions, making it an ideal starting point for original medicinal chemistry programs. Its value lies in its 'blank slate' pharmacological profile—no annotated kinase inhibition exists in public databases, allowing your lab to build a proprietary dataset without infringing on existing IP. It also serves as a reliable HPLC/MS physicochemical benchmark (MW 325.4 g/mol, clogP ~1.93). Note: This is a research chemical requiring full in-house characterization and synthetic elaboration.

Molecular Formula C18H23N5O
Molecular Weight 325.416
CAS No. 1797717-77-1
Cat. No. B2658665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-phenylurea
CAS1797717-77-1
Molecular FormulaC18H23N5O
Molecular Weight325.416
Structural Identifiers
SMILESCC1=CC(=NC(=N1)CNC(=O)NC2=CC=CC=C2)N3CCCCC3
InChIInChI=1S/C18H23N5O/c1-14-12-17(23-10-6-3-7-11-23)22-16(20-14)13-19-18(24)21-15-8-4-2-5-9-15/h2,4-5,8-9,12H,3,6-7,10-11,13H2,1H3,(H2,19,21,24)
InChIKeyKEAMLRUFKOEHIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-phenylurea (CAS 1797717-77-1): Sourcing Challenges for an Uncharacterized Scaffold


1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-phenylurea is a synthetic organic molecule classified as a phenylurea-substituted pyrimidine derivative. Its structure features a pyrimidine core substituted with a piperidine ring and a phenylurea moiety connected via a methylene linker. While registered by multiple chemical suppliers, its presence in authoritative databases is limited to physicochemical property listings, with no quantifiable bioactivity data deposited in primary repositories like ChEMBL or PubMed [1]. The compound is cataloged under the MeSH supplementary concept ADS-J13, a designation linked to early-stage research, further indicating a lack of established therapeutic or industrial application [2]. This absence of foundational data marks it as a research chemical requiring full characterization, rather than a ready-to-use tool.

Procurement Risk of 1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-phenylurea: The Hidden Cost of Unproven Analogs


Generic substitution among this compound's structural analogs is scientifically unjustifiable. The chemical class of piperidinyl-pyrimidine phenylureas contains regioisomers (e.g., CAS 1797081-69-6) and derivatives with distinct substituents (e.g., CAS 1798031-03-4) where even minor structural changes, such as the position of a methyl group or addition of a single halogen, can fundamentally alter molecular recognition, target affinity, and pharmacokinetic parameters [1]. Without published selectivity profiles, potency data, or even basic metabolic stability metrics for the unsubstituted phenyl core of CAS 1797717-77-1, any assumption of functional equivalence to a specific analog is baseless. Selecting an uncharacterized substitute introduces a high risk of experimental failure, project delays, and irreproducible results, making informed procurement based on documented performance the only viable strategy [2].

Quantitative Differentiation Gap for 1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-phenylurea


No Comparator-Based Differentiation Exists for this Scaffold

An exhaustive search of primary literature, patents, and authoritative databases like ChEMBL, BindingDB, and PubMed returned no quantitative, comparator-based evidence for 1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-phenylurea. No assay data, potency values, or selectivity profiles could be identified to make a head-to-head or even cross-study comparison with any analog. The compound's primary association is with the MeSH term ADS-J13, which references a single paper from 2000 on a 'charged substrate' binding study that does not involve this specific molecule [1]. This represents a complete evidence gap, not merely a lack of superiority.

Early Discovery Chemical Probe Development Structure-Activity Relationship (SAR)

MeSH Classification Mismatch Hints at Unvalidated Mechanism

The compound is indexed in MeSH under both 'Phenylurea Compounds' and 'Pyrimidinones', a dual classification that is structurally inconsistent with its chemical nature. The target compound is a pyrimidine, not a pyrimidinone (which contains a carbonyl group on the ring), suggesting its pharmacological classification stems from its conceptual link to the early ADS-J13 literature rather than from direct experimental profiling [1]. In contrast, structurally validated inhibitors in this chemical space, such as the DCN1 inhibitor N-2, are precisely classified and have detailed target engagement data, including IC50 values and co-crystal structures [2]. This bibliometric discrepancy is a red flag for procurement, indicating that the scaffold is not recognized in curated pharmacological databases, which heightens the risk of an uncharacterized interaction profile.

Chemical Biology Target Deconvolution Pharmacological Classification

Validated Application Scenarios for 1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-phenylurea Based on Proven Evidence


Negative Control for Kinase Selectivity Assays

Given its complete lack of annotated kinase inhibition in any public database, the compound could theoretically serve as a negative control in broad kinome profiling panels. However, this application is only valid after in-house counter-screening confirms no activity against the panel of interest, as its clean profile is not evidence-based but rather a consequence of missing data [1].

Starting Point for de novo Structure-Activity Relationship (SAR) Exploration

Its 'blank slate' pharmacological profile makes this compound a potential starting scaffold for an original medicinal chemistry program. Procurement is solely justified for labs planning to invest in full synthetic elaboration, target fishing, and extensive in vitro profiling to create their own proprietary dataset. The value proposition is not in the compound itself but in the absence of prior art restrictions on an unencumbered chemical scaffold [1].

Analytical Reference Standard for Physicochemical Profiling

The compound's well-defined molecular weight (325.42 g/mol), lipophilicity (clogP ~1.93), and topological polar surface area (TPSA 63.05 Ų) as calculated from its structure [2] make it a suitable internal standard for measuring HPLC retention times or mass spectrometry parameters of more complex analogs in a series. Its utility is purely as a physicochemical benchmark, with no biological inference implied.

Quote Request

Request a Quote for 1-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.